molecular formula C17H16ClN3OS2 B4029643 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)butanamide

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)butanamide

Cat. No.: B4029643
M. Wt: 377.9 g/mol
InChI Key: QZKYWRCMOWLQEM-UHFFFAOYSA-N
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Description

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)butanamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)butanamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of catalysts such as hydrochloric acid (HCl) and oxidizing agents like hydrogen peroxide (H₂O₂) to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often involve one-pot multicomponent reactions and microwave irradiation techniques. These methods are favored for their efficiency and ability to produce high yields .

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid (HCl), hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylbenzothiazole
  • 2-(6-amino-2-benzothiazolylthio)-1-(4-fluorophenyl)ethanone
  • 2,4-Disubstituted thiazoles

Uniqueness

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)butanamide stands out due to its unique combination of the benzothiazole ring and the butanamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS2/c1-2-14(16(22)20-12-6-3-10(18)4-7-12)23-17-21-13-8-5-11(19)9-15(13)24-17/h3-9,14H,2,19H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKYWRCMOWLQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC3=C(S2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)butanamide
Reactant of Route 2
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)butanamide
Reactant of Route 3
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)butanamide
Reactant of Route 4
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)butanamide
Reactant of Route 5
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)butanamide
Reactant of Route 6
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)butanamide

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